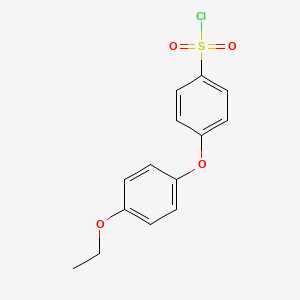

4-(4-ethoxyphenoxy)benzenesulfonyl Chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(4-ethoxyphenoxy)benzenesulfonyl Chloride is a chemical compound with the molecular formula C14H13ClO4S and a molecular weight of 312.77 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of 4-(4-ethoxyphenoxy)benzenesulfonyl Chloride consists of a benzene ring attached to a sulfonyl chloride group and an ethoxyphenoxy group . The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy, which are beyond the scope of this analysis.Physical And Chemical Properties Analysis

4-(4-ethoxyphenoxy)benzenesulfonyl Chloride is a solid at room temperature . It has a predicted melting point of 159.45°C and a predicted boiling point of approximately 417.4°C at 760 mmHg . The predicted density is approximately 1.3 g/cm3, and the refractive index is predicted to be n20D 1.57 .Aplicaciones Científicas De Investigación

Organic Synthesis and Chemical Transformations

4-(4-ethoxyphenoxy)benzenesulfonyl chloride serves as a precursor in the synthesis of polymer-supported benzenesulfonamides, which are key intermediates in different chemical transformations. These transformations include unusual rearrangements to yield diverse privileged scaffolds, highlighting its versatility in synthesizing complex molecules (Fülöpová & Soural, 2015).

Material Science and Engineering

In material science, 4-(4-ethoxyphenoxy)benzenesulfonyl chloride derivatives are utilized in the preparation of novel sulfonated thin-film composite nanofiltration membranes. These membranes demonstrate improved water flux, which is crucial for the efficient treatment of dye solutions. The introduction of sulfonic acid groups enhances surface hydrophilicity without compromising dye rejection, underscoring its potential in advancing water purification technologies (Liu et al., 2012).

Catalysis and Synthetic Applications

Benzenesulfonyl chlorides, including derivatives of 4-(4-ethoxyphenoxy)benzenesulfonyl chloride, find applications in palladium-catalyzed direct arylations of thiophenes, allowing regioselective access to β-arylated thiophenes. This process, which proceeds without oxidants or ligands and tolerates various substituents, underscores the role of these compounds in facilitating efficient catalytic reactions in organic synthesis (Yuan & Doucet, 2014).

Pharmaceutical and Bioactive Compound Development

The synthesis of bioactive compounds, such as sulfonamides, employs 4-(4-ethoxyphenoxy)benzenesulfonyl chloride derivatives as intermediates. These compounds have been evaluated for their cytotoxicity, tumor specificity, and inhibition of human carbonic anhydrase enzymes, which are significant for developing potential therapeutic agents (Gul et al., 2016).

Safety And Hazards

Propiedades

IUPAC Name |

4-(4-ethoxyphenoxy)benzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClO4S/c1-2-18-11-3-5-12(6-4-11)19-13-7-9-14(10-8-13)20(15,16)17/h3-10H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLIXUELBAKMDHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Ethoxyphenoxy)benzene-1-sulfonyl chloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Amino-3-tert-butyl-4-(2,6-difluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2897821.png)

![3H-1,2,3-Triazolo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B2897824.png)

![N-(1-cyanocycloheptyl)-2-[2-pyrrolidin-1-yl-5-(trifluoromethyl)anilino]acetamide](/img/structure/B2897826.png)

![2-[1-[2-(Benzotriazol-1-yl)acetyl]azetidin-3-yl]-6-(3-fluorophenyl)pyridazin-3-one](/img/structure/B2897834.png)

![3-[5-[(4-Chlorophenyl)sulfanyl]-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]pyridine](/img/structure/B2897836.png)

![4-((1-(5-fluorobenzo[b]thiophene-2-carbonyl)pyrrolidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one](/img/structure/B2897839.png)

![N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(4-methylbenzyl)oxalamide](/img/structure/B2897840.png)